molecular formula C14H16N2O3 B2812720 6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2225144-20-5

6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2812720
CAS No.: 2225144-20-5
M. Wt: 260.293
InChI Key: NUYYWPNCNVCRDI-UHFFFAOYSA-N
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Description

6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a tetrahydropyridazine derivative featuring a 4-isopropylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural diversity and bioactivity . Synthetically, such derivatives are often prepared via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and functionalization steps .

Properties

IUPAC Name

6-oxo-1-(4-propan-2-ylphenyl)-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)10-3-5-11(6-4-10)16-13(17)8-7-12(15-16)14(18)19/h3-6,9H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYWPNCNVCRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridazine ring with a carboxylic acid functional group and an isopropyl-substituted phenyl group. Its IUPAC name reflects its complex structure, which contributes to its biological interactions.

The biological activity of 6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Biological Activity

Several studies have investigated the biological effects of this compound:

Anticancer Activity

Research has shown that derivatives of tetrahydropyridazine compounds exhibit anticancer properties. For example, studies on related compounds suggest they can reduce the invasive behavior of cancer cells, indicating potential use as anti-cancer agents.

CompoundActivityReference
6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acidInhibitory effects on cancer cell invasion
Related tetrahydropyridazine derivativesCytotoxicity against various cancer cell lines

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the efficacy of several tetrahydropyridazine derivatives in reducing the proliferation of HT 1080 fibrosarcoma cells. The results indicated a significant decrease in cell viability at certain concentrations, suggesting that structural modifications could enhance bioactivity.
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and toxicity profiles of this compound. Such studies will help elucidate its therapeutic potential and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the heterocyclic core. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Solubility Key Features Availability
Target Compound 4-Isopropylphenyl ~260* Not reported Bulky hydrophobic group; potential for enhanced target binding Available (50mg: €391)
1-(3-Methylphenyl) analog 3-Methylphenyl 232.24 Chloroform, Methanol, DMSO Smaller substituent; lower hydrophobicity Available
1-[3-(Trifluoromethyl)phenyl] analog 3-Trifluoromethylphenyl ~286* Discontinued Electron-withdrawing CF3 group; possible synthesis challenges Discontinued
1-Ethyl analog Ethyl 168.59 Not reported Minimal steric hindrance; simpler synthesis Available
Triazine analog Triazine core (vs. pyridazine) 219.20 Not reported Different heterocycle; altered electronic properties Not specified

*Calculated based on molecular formulas.

  • The 3-trifluoromethylphenyl analog’s discontinuation () suggests challenges in synthesis or stability, possibly due to the electron-withdrawing CF3 group affecting reactivity .
  • Heterocyclic Core Differences :

    • Replacing pyridazine with a triazine ring () alters hydrogen-bonding capacity and electronic distribution, impacting interactions with biological targets .

Q & A

Basic: What synthetic routes are recommended for preparing 6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

Answer:
The compound is typically synthesized via cyclization and functionalization of pyridazine precursors. A common method involves:

  • Step 1: Reacting a substituted phenylhydrazine derivative with a β-ketoester under reflux in ethanol with sodium acetate as a catalyst .
  • Step 2: Isolating the intermediate via distillation of ethanol, followed by crystallization from ethanol to enhance purity .
  • Step 3: Further functionalization using reagents like carbohydrazide to introduce the carboxylic acid moiety .

Key Parameters for Optimization:

ParameterOptimal ConditionYield RangeReference
SolventEthanol65–75%
Reaction Time6 hours (reflux)-
CatalystSodium acetate-

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and diastereomer ratios. For example, the presence of a singlet at δ 2.5 ppm (CH3 of propan-2-yl) and a broad peak at δ 12.1 ppm (carboxylic acid proton) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ = 289.1054) .
  • X-ray Crystallography: For unambiguous confirmation of the tetrahydropyridazine ring conformation and substituent orientation .
  • HPLC-PDA: Purity assessment (>97%) using a C18 column with a water-acetonitrile gradient .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during characterization?

Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes. Strategies include:

  • Variable-Temperature NMR: To observe tautomeric shifts or rotational barriers in the propan-2-yl group .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
  • Cocrystallization Studies: Using polar solvents (e.g., DMSO) to stabilize specific tautomers for X-ray analysis .

Example: A 2024 study resolved discrepancies in carbonyl stretching frequencies (IR) by identifying solvent-dependent hydrogen bonding in DMSO vs. chloroform .

Advanced: What strategies improve diastereoselectivity during synthesis?

Answer:
Diastereomer formation is influenced by steric and electronic factors:

  • Chiral Auxiliaries: Use of (R)- or (S)-proline derivatives to bias the cyclization step .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor transition-state organization, enhancing selectivity by 15–20% .
  • Temperature Control: Lower temperatures (0–5°C) reduce racemization during carboxylic acid formation .

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